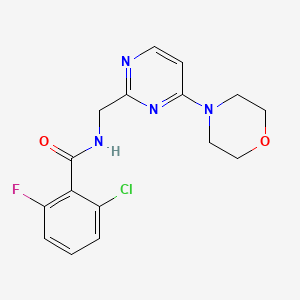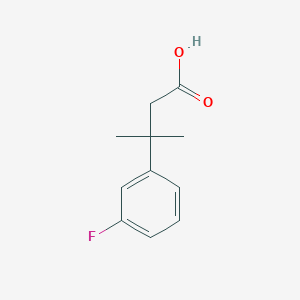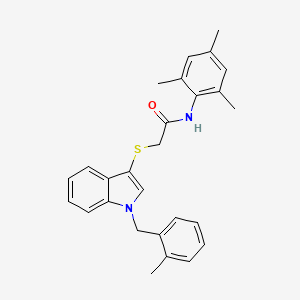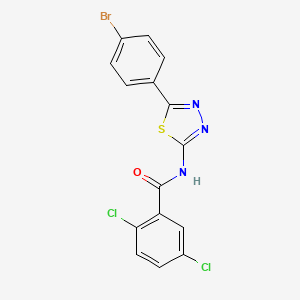![molecular formula C19H20N4O4 B2523646 4-(2-吗啉代-6,7-二氢-5H-吡咯并[3,4-d]嘧啶-6-羰基)苯甲酸甲酯 CAS No. 2034369-20-3](/img/structure/B2523646.png)
4-(2-吗啉代-6,7-二氢-5H-吡咯并[3,4-d]嘧啶-6-羰基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate is a complex organic compound characterized by its intricate molecular structure
科学研究应用
Chemistry: In the field of chemistry, methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a versatile intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. It can be used as a lead compound for the development of new drugs targeting various diseases.
Medicine: In medicinal chemistry, methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the material science industry, this compound can be used in the design and synthesis of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
作用机制
Target of Action
The primary target of methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .
Mode of Action
Methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate interacts with ATR kinase, inhibiting its function . This interaction disrupts the ATR kinase’s ability to respond to single-strand breaks in DNA, a process that is essential to the viability of replicating cells .
Biochemical Pathways
The inhibition of ATR kinase affects the DNA damage response pathway. This pathway is responsible for detecting and repairing damaged DNA in cells. By inhibiting ATR kinase, the compound disrupts this pathway, leading to an accumulation of DNA damage in the cells .
Pharmacokinetics
The compound’s molecular weight of 368393 suggests that it may have suitable properties for absorption, distribution, metabolism, and excretion (ADME)
Result of Action
The result of the action of methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate is the disruption of DNA repair mechanisms in cells. This leads to an accumulation of DNA damage, which can result in cell death . This makes the compound a potential candidate for cancer therapy, particularly in cancers where the ATR kinase is overactive or mutated .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the use of a multi-component reaction (MCR) such as the Ugi-Zhu four-component reaction, which allows for the efficient formation of the pyrrolopyrimidine scaffold. The reaction conditions often require the use of a Lewis acid catalyst, such as ytterbium (III) triflate, and microwave-dielectric heating to enhance the reaction yield and reduce the reaction time.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes described above. This would require careful optimization of reaction conditions to ensure high yield and purity. Additionally, the use of continuous flow chemistry and automated synthesis platforms can help streamline the production process and improve efficiency.
化学反应分析
Types of Reactions: Methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.
相似化合物的比较
Methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)benzoate
5-(7-(Methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Uniqueness: Methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate stands out due to its specific structural features and the presence of the morpholino group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit unique properties and applications, making it a valuable compound for research and development.
属性
IUPAC Name |
methyl 4-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-26-18(25)14-4-2-13(3-5-14)17(24)23-11-15-10-20-19(21-16(15)12-23)22-6-8-27-9-7-22/h2-5,10H,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMULWWQUOFCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2523567.png)

![N-(cyanomethyl)-N-ethyl-4-[4-(propan-2-yl)piperazin-1-yl]benzamide](/img/structure/B2523570.png)
![3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2523573.png)


![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate](/img/structure/B2523576.png)
![[(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2523578.png)
![3-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2523580.png)
![5-(2,5-dimethylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2523582.png)
![2-Methyl-6-({1-[(pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2523584.png)

